

# In-Depth Technical Guide to the Mass Spectrometry Analysis of C<sub>17</sub>H<sub>18</sub>ClN<sub>3</sub>O<sub>4</sub> (Amlodipine)

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## Compound of Interest

Compound Name: C<sub>17</sub>H<sub>18</sub>ClN<sub>3</sub>O<sub>4</sub>

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound with the molecular formula **C<sub>17</sub>H<sub>18</sub>ClN<sub>3</sub>O<sub>4</sub>**, identified as the widely used calcium channel blocker, Amlodipine. The guide details experimental protocols, data interpretation, and visual representations of fragmentation pathways and analytical workflows.

## Compound Identification

The molecular formula **C<sub>17</sub>H<sub>18</sub>ClN<sub>3</sub>O<sub>4</sub>** corresponds to Amlodipine, a third-generation dihydropyridine calcium antagonist. It is primarily used in the treatment of hypertension and angina. The chemical structure of Amlodipine is (R,S)-3-ethyl-5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Its molecular weight is 408.88 g/mol .<sup>[1]</sup>

## Mass Spectrometry Data

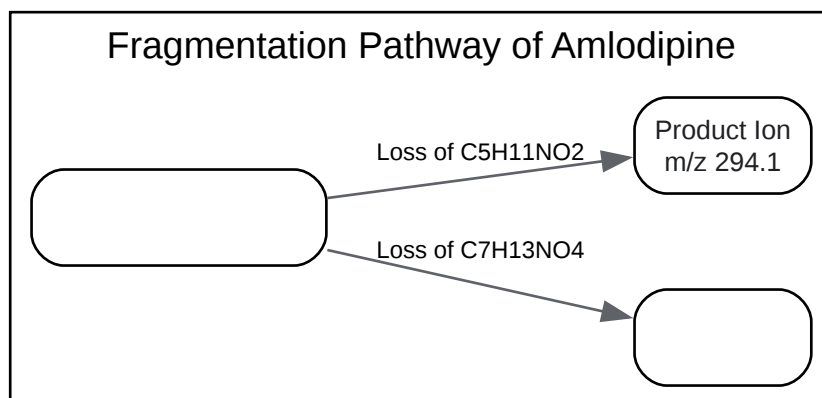
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Amlodipine in various matrices, particularly in human plasma for pharmacokinetic and bioequivalence studies.<sup>[2][3][4]</sup> The analysis is typically performed in the positive ionization mode.

The protonated molecule  $[M+H]^+$  of Amlodipine is observed at a mass-to-charge ratio ( $m/z$ ) of 409.2.[2] Collision-induced dissociation (CID) of this precursor ion leads to the formation of characteristic product ions. The most abundant and frequently monitored transitions for quantification and qualification are summarized in the table below.

Precursor Ion ( $m/z$ )	Product Ion ( $m/z$ )	Ion Type	Application
409.2	238.1	$[M+H]^+$	Quantitation[1][2]
409.2	294.1	$[M+H]^+$	Qualitation[1][2]

## Fragmentation Pathway

The fragmentation of the Amlodipine precursor ion ( $[M+H]^+$  at  $m/z$  409.2) primarily occurs at the ester and ether linkages. The major fragmentation pathways leading to the observed product ions are depicted below. The product ion at  $m/z$  238.1 is a result of the neutral loss of the ethyl 2-((2-aminoethoxy)methyl)-6-methyl-1,4-dihydropyridine-3-carboxylate side chain. The fragment at  $m/z$  294.1 corresponds to the loss of the ethyl group from the ester and the subsequent loss of the aminoethoxy methyl group.



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Fragmentation pathway of Amlodipine.

## Experimental Protocol: LC-MS/MS Analysis of Amlodipine

This section outlines a typical experimental protocol for the quantitative analysis of Amlodipine in human plasma using LC-MS/MS.

#### 4.1. Materials and Reagents

- Amlodipine reference standard
- Internal Standard (IS), e.g., Gliclazide or a deuterated analog of Amlodipine[2][4]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or Ammonium formate for pH adjustment[4]
- Ethyl acetate for liquid-liquid extraction[2]
- Human plasma

#### 4.2. Sample Preparation (Liquid-Liquid Extraction)

- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add 25  $\mu$ L of the internal standard solution.
- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

#### 4.3. Liquid Chromatography Conditions

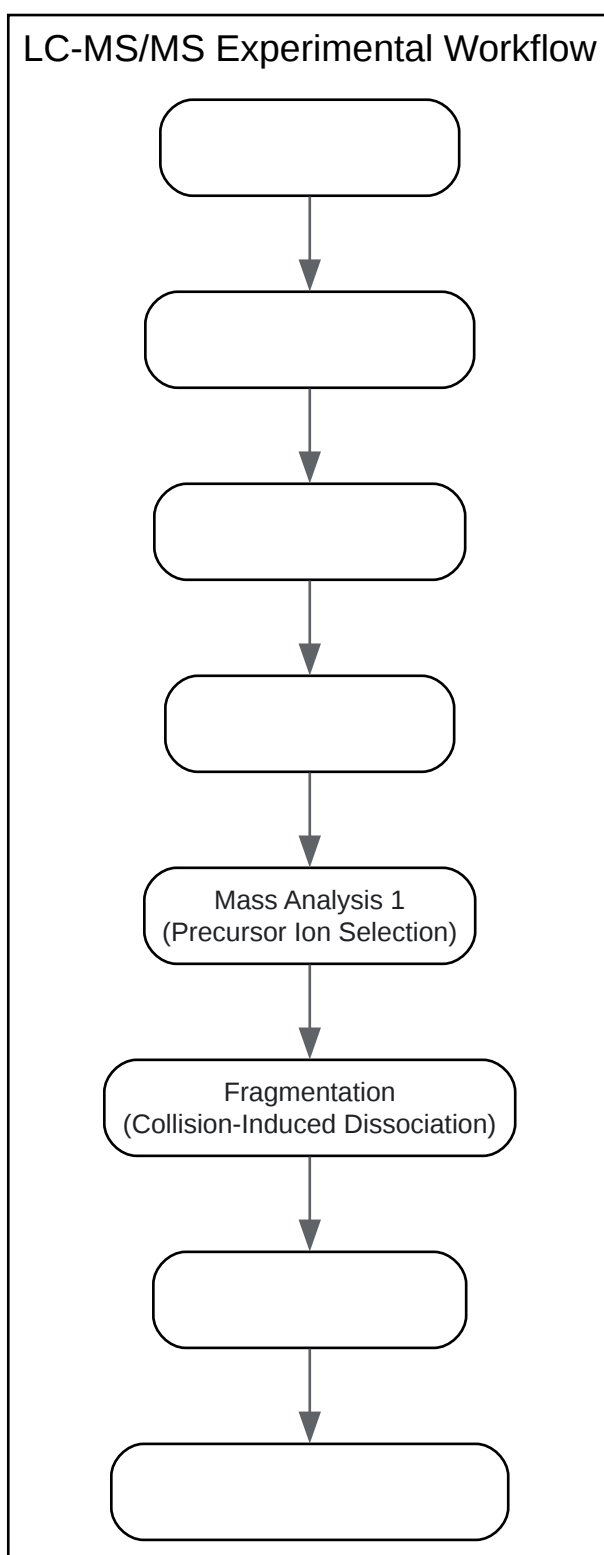
- Column: C18 column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m)[2]
- Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium formate, pH 4.0) in a ratio of 90:10 (v/v).[4]
- Flow Rate: 0.8 mL/min
- Column Temperature: 35°C[4]
- Injection Volume: 10  $\mu$ L

#### 4.4. Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive[2][4]
- Multiple Reaction Monitoring (MRM) Transitions:
  - Amlodipine: m/z 409.2  $\rightarrow$  238.1 (quantitation), m/z 409.2  $\rightarrow$  294.1 (qualification)[2]
  - Internal Standard: (Dependent on the IS used, e.g., Gliclazide: m/z 324.2  $\rightarrow$  127.3)[2]
- Source Temperature: 120°C[1]
- Desolvation Temperature: 350°C[1]
- Capillary Voltage: 4.0 kV[1]
- Cone Voltage: Optimized for maximum signal (e.g., 12.0 V)[1]
- Collision Energy: Optimized for each transition (e.g., 13 eV)[1]

## Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Amlodipine.



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General workflow for LC-MS/MS analysis.

## Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the analysis of Amlodipine. The detailed protocol and understanding of the fragmentation patterns are crucial for accurate and reliable quantification in complex biological matrices. This information is essential for researchers and professionals involved in drug development, clinical pharmacology, and bioanalytical chemistry.

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